3-Cinnamoyl-2-thiazolidinethione
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Overview
Description
3-Cinnamoyl-2-thiazolidinethione is a heterocyclic compound that belongs to the thiazolidinethione family This compound is characterized by a thiazolidine ring fused with a thione group and a cinnamoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cinnamoyl-2-thiazolidinethione typically involves the reaction of thiazolidinethione with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The mixture is refluxed for several hours, and the product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Cinnamoyl-2-thiazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thione group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiazolidinethione derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Cinnamoyl-2-thiazolidinethione involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of pathogens. The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory cytokines and enzymes. In cancer cells, it induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Thiazolidine-2-thione: Shares the thiazolidinethione core but lacks the cinnamoyl substituent.
3-(2-Pentenoyl)-2-thiazolidinethione: Similar structure with a different acyl group.
3-(2-Hexenoyl)-2-thiazolidinethione: Another analog with a hexenoyl group.
Uniqueness: 3-Cinnamoyl-2-thiazolidinethione stands out due to its cinnamoyl group, which imparts unique electronic and steric properties. This modification enhances its biological activity and makes it a versatile intermediate for synthesizing various bioactive compounds .
Properties
IUPAC Name |
3-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c14-11(13-8-9-16-12(13)15)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWILMQOCSTVLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70798644 |
Source
|
Record name | 3-Phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70798644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65439-63-6 |
Source
|
Record name | 3-Phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70798644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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